Dansylalanyllysine chloromethyl ketone
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Overview
Description
Dansylalanyllysine chloromethyl ketone is a synthetic compound known for its role as a serine protease inhibitor. It is often used in biochemical research to study enzyme mechanisms and protein interactions. The compound’s structure includes a dansyl group, which is a fluorescent moiety, making it useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dansylalanyllysine chloromethyl ketone typically involves the following steps:
Peptide Bond Formation: Coupling of the dansylated lysine with alanine.
Chloromethyl Ketone Formation: Introduction of the chloromethyl ketone group to the peptide.
These reactions are usually carried out under controlled conditions, often involving the use of protecting groups to prevent unwanted side reactions. Common reagents include dansyl chloride for the dansylation step and chloromethyl ketone derivatives for the final step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Dansylalanyllysine chloromethyl ketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can react with the chloromethyl group.
Oxidation: Mild oxidizing agents can be used to modify the dansyl group.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative .
Scientific Research Applications
Dansylalanyllysine chloromethyl ketone has a wide range of applications in scientific research:
Biochemistry: Used to study enzyme mechanisms, particularly serine proteases.
Cell Biology: Employed in experiments to inhibit specific proteases and study their role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.
Analytical Chemistry: Utilized in fluorescence-based assays due to its dansyl group.
Mechanism of Action
The primary mechanism of action of dansylalanyllysine chloromethyl ketone involves the inhibition of serine proteases. The chloromethyl ketone group reacts with the active site serine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition prevents the protease from catalyzing its substrate, allowing researchers to study the enzyme’s role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-tosyl-L-phenylalanine chloromethyl ketone: Another serine protease inhibitor with a similar mechanism of action.
N-tosyl-L-lysine chloromethyl ketone: Similar structure but lacks the dansyl group, making it less useful in fluorescence-based assays.
Uniqueness
Dansylalanyllysine chloromethyl ketone is unique due to its dansyl group, which provides fluorescence properties. This feature makes it particularly valuable in analytical techniques that require detection and quantification of the compound .
Properties
CAS No. |
70592-17-5 |
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Molecular Formula |
C22H31ClN4O4S |
Molecular Weight |
483.0 g/mol |
IUPAC Name |
(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanamide |
InChI |
InChI=1S/C22H31ClN4O4S/c1-15(22(29)25-18(20(28)14-23)10-4-5-13-24)26-32(30,31)21-12-7-8-16-17(21)9-6-11-19(16)27(2)3/h6-9,11-12,15,18,26H,4-5,10,13-14,24H2,1-3H3,(H,25,29)/t15-,18-/m0/s1 |
InChI Key |
VPPOMDLMCYDXIU-YJBOKZPZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)CCl)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
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